REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:5][CH:4]=1>[Ni]>[NH2:9][C:8]1[CH:7]=[C:6]([S:12]([NH2:15])(=[O:13])=[O:14])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1[N+](=O)[O-])S(=O)(=O)N
|
Name
|
alcohol
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at atmospheric pressure and at room temperature
|
Type
|
CUSTOM
|
Details
|
The catalyst is separated
|
Type
|
WASH
|
Details
|
washed with two portions of 50 ml of alcohol
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the 3-amino-4-methoxybenzenesulphonamide crystallizes
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1OC)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |